molecular formula C16H16N2O2 B141789 βCCt CAS No. 93835-05-3

βCCt

Cat. No.: B141789
CAS No.: 93835-05-3
M. Wt: 268.31 g/mol
InChI Key: FVFFDKKTXYVCCW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Beta-CCT, also known as tert-Butyl beta-carboline-3-carboxylate or βCCt, primarily targets the Chaperonin Containing TCP1 (CCT) , also known as the Tailless Complex Polypeptide 1 Ring Complex (TRiC) . This complex is an essential eukaryotic molecular chaperone, composed of two rings of eight individual protein subunits . Each of the eight CCT subunits occupies a specific position within each chaperonin ring, forming a geometrically defined binding interface .

CCT is required for the folding of abundant cytoskeletal proteins such as actin and tubulin, which in turn form assemblies of microfilaments and microtubules . It also assists in the folding of additional protein substrates and some CCT subunits have been shown to have functions when monomeric .

Mode of Action

Beta-CCT interacts with its primary target, the CCT complex, by disrupting the interaction of CCT-β with β-tubulin . This disruption leads to the induction of Endoplasmic Reticulum stress and activation of caspases . The compound also inhibits migration and invasion of lung cancer cells by suppressing matrix metalloproteinase (MMP)-2/9 and epithelial–mesenchymal transition (EMT)-related proteins through downregulating mitogen-activated protein kinases (MAPKs), Akt/β-catenin and integrin–focal adhesion kinase signaling pathways .

Biochemical Pathways

The interaction of Beta-CCT with the CCT complex affects several biochemical pathways. CCT is involved in the folding of cytoskeletal proteins actin and tubulin, which are essential components of microfilaments and microtubules . Disruption of this process can lead to changes in cell structure and function.

Furthermore, the inhibition of MMP-2/9 and EMT-related proteins by Beta-CCT affects the MAPKs, Akt/β-catenin and integrin–focal adhesion kinase signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and migration, and their disruption can have significant effects on cellular processes.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, and its eventual elimination

Result of Action

The interaction of Beta-CCT with the CCT complex results in several molecular and cellular effects. It induces apoptosis and suppresses migration and invasion of highly metastatic lung adenocarcinoma . It also causes Endoplasmic Reticulum stress and activation of caspases, leading to programmed cell death .

Action Environment

The action, efficacy, and stability of Beta-CCT can be influenced by various environmental factors. For instance, the photoperiod can affect the expression and function of CCT, which in turn can influence the action of Beta-CCT . Additionally, the cellular environment, including the presence of other proteins and cellular structures, can also impact the interaction of Beta-CCT with the CCT complex .

Biochemical Analysis

Biochemical Properties

Beta-Cct acts as an α1-selective antagonist and a benzodiazepine mixed agonist/antagonist . It has been shown to interact with GABA-A receptor subtypes, with Ki values of 0.72, 15, 18.9, 110.8, and >5,000 nM at the α1, α2, α3, α5, and α6 subtypes, respectively . These interactions suggest that beta-Cct can modulate the inhibitory neurotransmitter GABA, influencing neuronal excitability and synaptic transmission.

Cellular Effects

Beta-Cct has been demonstrated to reduce alcohol self-administration in alcohol-preferring (P) and high alcohol drinking (HAD) rats . This effect is likely mediated through its action on GABA-A receptors, which play a crucial role in the regulation of inhibitory neurotransmission. Additionally, beta-Cct’s interaction with these receptors may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cellular function.

Molecular Mechanism

The molecular mechanism of beta-Cct involves its binding to GABA-A receptors, where it acts as a near-neutral antagonist . This means that beta-Cct has little or no efficacy at these receptor subtypes, but it can modulate the receptor’s response to other ligands. By inhibiting or activating specific GABA-A receptor subtypes, beta-Cct can alter neuronal excitability and synaptic transmission, leading to its observed effects on behavior and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Cct have been studied over various time frames. The compound is stable when stored at temperatures between 2-8°C and is soluble in DMSO at concentrations of ≥10 mg/mL . Long-term studies have shown that beta-Cct can maintain its efficacy in reducing alcohol self-administration over extended periods, suggesting that its effects are sustained with continued use .

Dosage Effects in Animal Models

The effects of beta-Cct vary with different dosages in animal models. At lower doses, beta-Cct effectively reduces alcohol self-administration without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

Beta-Cct is involved in metabolic pathways that include its interaction with enzymes and cofactors. While specific metabolic pathways for beta-Cct have not been extensively detailed, its role as an α1-selective antagonist and benzodiazepine mixed agonist/antagonist suggests that it may influence metabolic flux and metabolite levels through its modulation of GABA-A receptor activity .

Transport and Distribution

Within cells and tissues, beta-Cct is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and function .

Subcellular Localization

Understanding the precise localization of beta-Cct within cells can provide insights into its activity and function at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-CCT typically involves the esterification of beta-carboline-3-carboxylic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production of Beta-CCT follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction time precisely. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Beta-CCT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted beta-carboline derivatives, which can have different pharmacological properties .

Scientific Research Applications

Beta-CCT has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of beta-carbolines.

    Biology: Investigated for its role in modulating neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects in treating anxiety, epilepsy, and memory disorders.

    Industry: Utilized in the development of new pharmacological agents.

Comparison with Similar Compounds

Similar Compounds

  • Beta-carboline-3-carboxylate methyl ester (Beta-CCM)
  • Methyl beta-carboline-3-carboxylate (FG 7142)
  • Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM)

Uniqueness

Beta-CCT is unique due to its selective antagonism of the omega-1 subtype of the benzodiazepine receptor, which distinguishes it from other beta-carbolines that may act on multiple receptor subtypes. This selectivity makes Beta-CCT a valuable tool in pharmacological research to dissect the specific roles of different benzodiazepine receptor subtypes .

Properties

IUPAC Name

tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFFDKKTXYVCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10917695
Record name tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93835-05-3
Record name 1,1-Dimethylethyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93835-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl beta-carboline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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